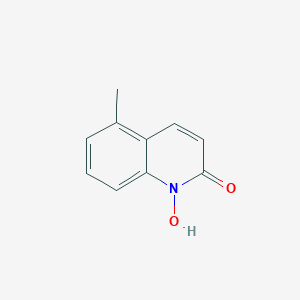

1-Hydroxy-5-methylquinolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Hydroxy-5-methylquinolin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Derivatives

The synthesis of 1-hydroxy-5-methylquinolin-2(1H)-one can be achieved through several methods, often involving the reaction of substituted quinoline derivatives with various reagents. For instance, the compound has been synthesized via acid-catalyzed reactions with propargylic alcohols, yielding pyrano[3,2-c]quinolones and furo[3,2-c]quinolones in moderate to high yields. These derivatives exhibit promising biological activities and can be further transformed into complex structures suitable for drug development .

Antimicrobial Properties

This compound and its derivatives have shown significant antimicrobial properties. Studies indicate that these compounds exhibit activity against a range of bacteria and fungi. For example, certain derivatives have been evaluated for their effectiveness as antioxidants in lubricating greases, demonstrating a reduction in oxidative deterioration compared to blank greases .

Anticancer Activity

Research has highlighted the anticancer potential of quinoline derivatives. The compound's structure allows it to interact with biological targets implicated in cancer progression. In vitro studies have shown that some derivatives can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents .

Neuroprotective Effects

Recent findings suggest that this compound may possess neuroprotective properties. It has been investigated for its ability to mitigate cognitive decline associated with neurodegenerative diseases such as Alzheimer's. The synthesis of related compounds targeting phosphodiesterase inhibitors has shown promise in enhancing cognitive function .

Applications in Drug Development

The versatility of this compound extends to its use as an intermediate in the synthesis of various medicinally important compounds:

| Application | Description |

|---|---|

| Antitubercular Agents | Used in the synthesis of 2-(quinolin-4-yloxy)acetamides which exhibit antitubercular activity. |

| Alzheimer’s Disease Treatment | Development of 2-arylethenylquinoline derivatives aimed at treating Alzheimer’s disease. |

| Antibacterial Agents | Synthesis of phenylimidazole-pyrazolo[1,5-c]quinazolines as potent antibacterial agents. |

| Antioxidants | Evaluation of antioxidant efficiency in lubricating greases using quinolinones. |

Case Study 1: Antioxidant Efficiency

A study evaluated the antioxidant efficiency of synthesized quinolinones in lubricating greases using ASTM D-942 and D-664 standards. The results indicated that the addition of these compounds significantly reduced the total acid number and oxygen pressure drop over time compared to untreated grease samples . This suggests their potential utility in industrial applications where oxidative stability is critical.

Case Study 2: Neuroprotective Properties

In a recent investigation into neuroprotective effects, derivatives of this compound were tested for their ability to inhibit acetylcholinesterase activity. The results demonstrated that certain compounds significantly improved cognitive performance in animal models, indicating their potential for further development as neuroprotective agents .

特性

CAS番号 |

112590-63-3 |

|---|---|

分子式 |

C10H9NO2 |

分子量 |

175.18 g/mol |

IUPAC名 |

1-hydroxy-5-methylquinolin-2-one |

InChI |

InChI=1S/C10H9NO2/c1-7-3-2-4-9-8(7)5-6-10(12)11(9)13/h2-6,13H,1H3 |

InChIキー |

YPQQQBKSBYKUPU-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC(=O)N(C2=CC=C1)O |

正規SMILES |

CC1=C2C=CC(=O)N(C2=CC=C1)O |

同義語 |

2(1H)-Quinolinone,1-hydroxy-5-methyl-(9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。